molecular formula C20H18BrN3O4S B10905376 N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide

N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide

Cat. No.: B10905376
M. Wt: 476.3 g/mol
InChI Key: QACXPRBNOVEUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide is a complex organic compound with a unique structure that includes a naphthyl group, a bromine atom, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 1-bromo-2-naphthol with butanoyl chloride to form an intermediate, which is then reacted with hydrazine to introduce the hydrazino group. The final step involves the reaction with 2-furoyl isothiocyanate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromine atom in the naphthyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH~3~) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide involves its interaction with specific molecular targets. The bromine atom and naphthyl group play crucial roles in binding to target proteins or enzymes, leading to inhibition or activation of specific pathways. The hydrazino and furan groups may also contribute to its biological activity by forming hydrogen bonds or other interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-{2-[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)carbothioyl]-3-methylbutanamide
  • N-[(2-{[(1-Bromo-2-naphthyl)oxy]acetyl}hydrazino)carbonothioyl]-2-(1-naphthyl)acetamide

Uniqueness

N~2~-[(2-{2-[(1-Bromo-2-naphthyl)oxy]butanoyl}hydrazino)carbothioyl]-2-furamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18BrN3O4S

Molecular Weight

476.3 g/mol

IUPAC Name

N-[[2-(1-bromonaphthalen-2-yl)oxybutanoylamino]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C20H18BrN3O4S/c1-2-14(28-15-10-9-12-6-3-4-7-13(12)17(15)21)19(26)23-24-20(29)22-18(25)16-8-5-11-27-16/h3-11,14H,2H2,1H3,(H,23,26)(H2,22,24,25,29)

InChI Key

QACXPRBNOVEUOF-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NNC(=S)NC(=O)C1=CC=CO1)OC2=C(C3=CC=CC=C3C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.